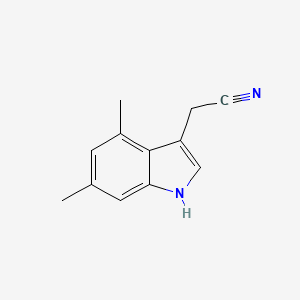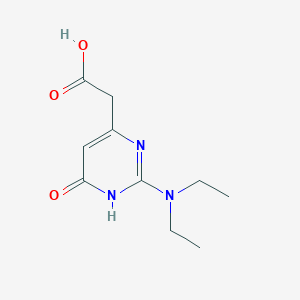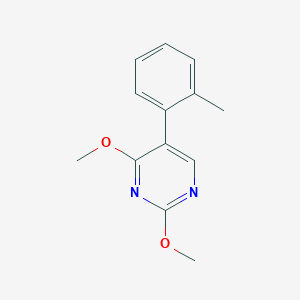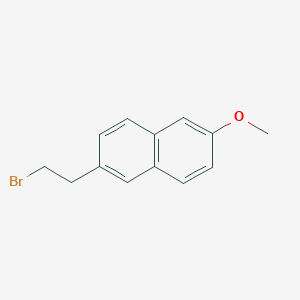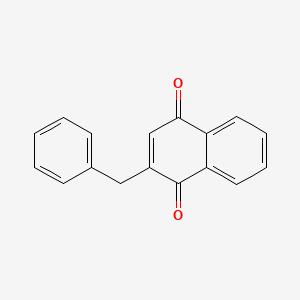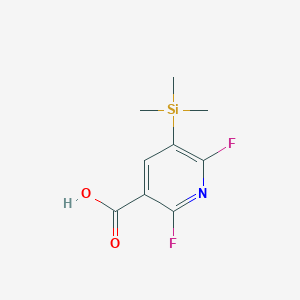
3-(3-Hydroxypropynyl)-benzylamine
描述
3-(3-Hydroxypropynyl)-benzylamine is an organic compound with a unique structure that combines an alkyne functional group with an aminomethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropynyl)-benzylamine typically involves the reaction of propargyl alcohol with a suitable aminomethylphenyl derivative. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further functionalization to introduce the aminomethylphenyl group . The reaction conditions often include the use of a base such as sodium hydroxide and a copper catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(3-Hydroxypropynyl)-benzylamine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
3-(3-Hydroxypropynyl)-benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for polymers and other advanced materials
作用机制
The mechanism of action of 3-(3-Hydroxypropynyl)-benzylamine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The aminomethylphenyl group can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
相似化合物的比较
Similar Compounds
Propargyl alcohol: A simpler alkyne alcohol with similar reactivity but lacking the aminomethylphenyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of an aminomethylphenyl group, leading to different reactivity and applications.
3-Phenyl-2-propyn-1-ol: Another phenyl-substituted alkyne alcohol with distinct properties and uses.
Uniqueness
3-(3-Hydroxypropynyl)-benzylamine is unique due to the presence of both an alkyne and an aminomethylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
793695-91-7 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-[3-(aminomethyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6,8,11H2 |
InChI 键 |
JZQFSQRVZXRYAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#CCO)CN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
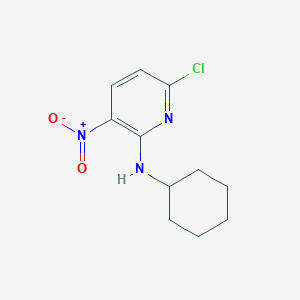
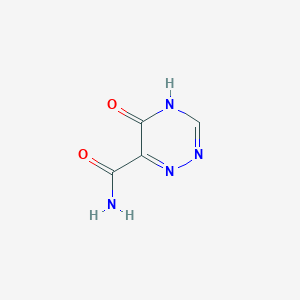
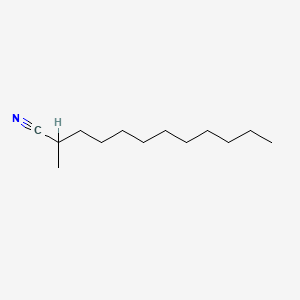
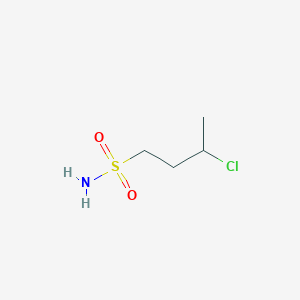
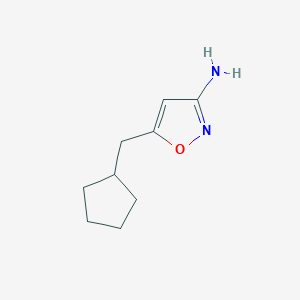
![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
